molecular formula C6H10N2O2 B11799533 (7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one

(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one

Cat. No.: B11799533
M. Wt: 142.16 g/mol
InChI Key: TVZMDWJPFRIRSZ-ROLXFIACSA-N
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Description

(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a heterocyclic compound featuring a fused pyrroloimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(7aS)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5?/m0/s1

InChI Key

TVZMDWJPFRIRSZ-ROLXFIACSA-N

Isomeric SMILES

C1[C@H]2CNC(=O)N2CC1O

Canonical SMILES

C1C2CNC(=O)N2CC1O

Origin of Product

United States

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